An In-Depth Technical Guide to Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate: Structure, Properties, and Synthesis
An In-Depth Technical Guide to Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate: Structure, Properties, and Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive scientific overview of Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the specificity of this molecule, this document synthesizes information from closely related pyridazine and phenylpyridazine analogues to present a robust profile, including its core chemical structure, predicted physicochemical and spectroscopic properties, and a proposed, chemically sound synthesis pathway.
Core Chemical Identity and Structure
Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate belongs to the pyridazine class of diazine heterocycles. The pyridazine core is a notable scaffold in drug discovery, forming the backbone of various biologically active agents. The structure of the title compound is characterized by a pyridazine ring substituted at the 6-position with a 4-methoxyphenyl group and at the 4-position with an ethyl carboxylate group.
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IUPAC Name: ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate
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Molecular Formula: C₁₄H₁₄N₂O₃
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Molecular Weight: 258.28 g/mol
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CAS Number: Not assigned in major databases as of this writing.
The arrangement of the electron-donating methoxy group and the electron-withdrawing ester group on the aromatic and heteroaromatic rings, respectively, dictates the molecule's electronic properties and potential for intermolecular interactions.
Caption: Proposed multi-step synthesis workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-2,4-dioxobutanoate (Intermediate 1)
This step involves a Claisen condensation to form the key 1,4-dicarbonyl precursor.
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add absolute ethanol.
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Reagent Addition: Add sodium metal in small portions to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.
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Condensation: To the stirred solution of sodium ethoxide, add a mixture of 4'-methoxyacetophenone and ethyl glyoxylate dropwise at 0-5 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid or HCl) and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Cyclocondensation to form the Dihydropyridazinone Ring (Intermediate 2)
This is the key ring-forming step.
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Reaction Setup: Dissolve the purified intermediate from Step 1 in a suitable solvent such as glacial acetic acid or ethanol in a round-bottom flask.
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Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O) dropwise to the solution at room temperature. An exothermic reaction may be observed.
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Cyclization: Heat the reaction mixture to reflux for 4-8 hours. The formation of the pyridazinone ring is typically efficient under these conditions.
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Isolation: After cooling, the product may precipitate from the solution. If not, the solvent is removed under reduced pressure, and the residue is recrystallized from a suitable solvent (e.g., ethanol/water) to yield the dihydropyridazinone intermediate.
Step 3: Aromatization to Yield the Final Product
The dihydropyridazine ring must be aromatized to form the final pyridazine product.
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Method A (Halogenation/Elimination):
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Treat the dihydropyridazinone intermediate with a halogenating agent like phosphorus oxychloride (POCl₃) to form a chloropyridazine derivative.
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The resulting chloro-intermediate can then be subjected to a dehydrohalogenation or reductive dehalogenation (e.g., H₂/Pd-C) to yield the final aromatic product. This is a common method for preparing substituted pyridazines. [1]2. Method B (Direct Oxidation):
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Dissolve the intermediate from Step 2 in a solvent like acetic acid.
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Add an oxidizing agent, such as bromine in acetic acid, and stir at room temperature until the reaction is complete (monitored by TLC).
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Quench the reaction, extract the product, and purify via column chromatography or recrystallization to obtain Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate.
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Significance and Potential Applications in Drug Discovery
The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The incorporation of a methoxyphenyl group is also a common strategy in drug design to enhance pharmacokinetic properties and target engagement.
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Factor Xa Inhibition: Highly substituted pyridazine and pyrazolopyridine cores are central to modern anticoagulants. For instance, the blockbuster drug Apixaban contains a related pyrazolopyridine scaffold and a 4-methoxyphenyl group, highlighting the utility of these motifs in targeting serine proteases like Factor Xa. [2][3]* Building Block for Chemical Libraries: Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate serves as a versatile synthetic intermediate. The ester functionality can be readily converted into amides, hydrazides, or other functional groups, allowing for the rapid generation of a library of derivatives for high-throughput screening. [4]* Broad Biological Potential: The pyridazine nucleus is associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Therefore, this compound represents a promising starting point for developing new therapeutic agents.
Conclusion
Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data is limited, a thorough analysis of its structure and comparison with known analogs allows for a reliable prediction of its physicochemical and spectroscopic properties. The proposed multi-step synthesis provides a clear and viable route for its preparation in a laboratory setting. For researchers in drug discovery, this compound offers a valuable scaffold for creating novel molecules with the potential for potent and selective biological activity.
References
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Frolov, K. A., et al. (2023). Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-d[5]ithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. MDPI. Provides synthetic methods for complex heterocyclic systems.
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- Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Senior Thesis, Liberty University.
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